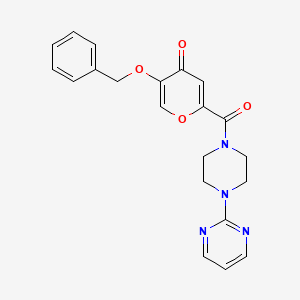

5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one

Description

Chemical Structure and Synthesis

The compound 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one features a 4H-pyran-4-one core substituted with a benzyloxy group at position 5 and a piperazine-1-carbonyl moiety at position 2. The piperazine ring is further functionalized with a pyrimidin-2-yl group at position 3. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Synthesis Pathway

The synthesis involves esterification or coupling reactions. For example, analogous compounds (e.g., 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one) are synthesized via reactions of hydroxylmethyl intermediates with acylating agents like acryloyl chloride in the presence of triethylamine . The piperazine-pyrimidine moiety is likely introduced via nucleophilic substitution or coupling reactions, as seen in related piperazine derivatives .

Properties

IUPAC Name |

5-phenylmethoxy-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c26-17-13-18(29-15-19(17)28-14-16-5-2-1-3-6-16)20(27)24-9-11-25(12-10-24)21-22-7-4-8-23-21/h1-8,13,15H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONPPIUZAGLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : The synthesis typically begins with the formation of the pyran-4-one ring. This can be achieved through a condensation reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

Step 2: : Introduction of the benzyloxy group is usually carried out via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base like potassium carbonate.

Step 3: : The coupling of the piperazine moiety to the pyranone ring can be achieved through an amide bond formation reaction using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Step 4: : Finally, pyrimidin-2-yl is introduced through a nucleophilic aromatic substitution reaction, involving suitable halides and bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Can undergo oxidation reactions typically at the benzyloxy group to form benzoic acid derivatives.

Reduction: : Possible reduction reactions could involve the pyranone core, leading to dihydro-pyran derivatives.

Substitution: : Nucleophilic substitution reactions are viable, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Involves reagents like alkyl halides and bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the site of reactivity:

Oxidation could yield benzoic acid derivatives.

Reduction could produce dihydro-pyran derivatives.

Substitution might yield varied alkylated piperazine compounds.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exhibit significant antioxidant properties. These properties are essential for developing treatments for age-related diseases and conditions associated with oxidative stress. Studies have shown that modifications to the pyrimidine ring can enhance radical scavenging abilities, making these compounds effective in preventing cellular damage caused by free radicals .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, analogs of this compound have been shown to disrupt critical signaling pathways involved in tumor growth, making them potential candidates for cancer therapy .

Neurological Applications

There is ongoing research into the neuroprotective effects of 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems or protect against neurodegeneration. Preliminary studies indicate potential efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antioxidant Efficacy

In a study published in Free Radical Biology and Medicine, researchers synthesized a series of pyrimidine derivatives, including 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one, and evaluated their antioxidant capacity using DPPH and ABTS assays. Results demonstrated that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like α-tocopherol .

Case Study 2: Anticancer Activity

A recent study explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis and inhibited cell migration in vitro, suggesting its potential as a therapeutic agent for breast cancer treatment. Further investigations are underway to elucidate the underlying mechanisms .

Mechanism of Action

The mechanism by which 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exerts its effects is largely dependent on its interaction with molecular targets, often involving:

Molecular Targets: : Enzymes, receptors, or nucleic acids.

Pathways Involved: : Inhibiting or activating biological pathways via binding to active sites or allosteric sites, potentially modulating biochemical pathways relevant to disease states.

Comparison with Similar Compounds

Research Implications

The structural flexibility of the pyran-4-one and piperazine-pyrimidine moieties allows for tailored modifications:

- Drug Design : The pyrimidin-2-yl group could be optimized for kinase selectivity by introducing electron-withdrawing substituents .

Biological Activity

5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound with the molecular formula and a molecular weight of 420.465 g/mol. Its structure features a 4H-pyran-4-one core, which is known for its presence in various biologically active compounds. The compound incorporates a benzyloxy group and a piperazine moiety, often associated with pharmacological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related case studies.

Structural Characteristics

The structural complexity of 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one allows for diverse interactions within biological systems. Its IUPAC name indicates significant functional groups that contribute to its reactivity and biological profile:

- Pyranone Core : Known for various biological activities.

- Benzyloxy Group : Enhances lipophilicity and potential receptor interactions.

- Piperazine Moiety : Often linked to neuroactive properties.

Anticancer Properties

Research indicates that compounds structurally similar to 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exhibit anticancer properties. For instance, derivatives of the pyranone scaffold have been evaluated as inhibitors of Src kinase, which plays a crucial role in cancer progression. Inhibiting Src kinase can lead to reduced tumor growth and metastasis, making this compound a candidate for further investigation in oncology .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : As noted in studies on related compounds, the inhibition of Src family kinases (SFKs) is a significant therapeutic target in cancer treatment .

- Antioxidant Activity : Compounds derived from the pyrimidine and piperazine classes have shown potential as multifunctional antioxidants, which may protect against age-related diseases by scavenging free radicals .

- Binding Affinity : Interaction studies suggest that 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one has notable binding affinity to various biological targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of similar compounds, providing insights into their biological activity:

Synthesis and Optimization

The synthesis of 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. The synthetic pathway includes nucleophilic substitutions and directed hydroxylation techniques .

Q & A

Basic: What are the common synthetic routes and critical steps for synthesizing 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one?

Answer:

The synthesis typically involves three key stages:

- Coupling of the pyran-4-one core with a benzyloxy group under anhydrous conditions (e.g., using DMF as a solvent and NaH as a base) to introduce the 5-(benzyloxy) substituent .

- Piperazine functionalization : The 4-(pyrimidin-2-yl)piperazine moiety is prepared via nucleophilic substitution, often requiring inert atmospheres (N₂/Ar) and catalysts like Pd(OAc)₂ for cross-coupling reactions .

- Carbonyl linkage formation : A carbodiimide-mediated coupling (e.g., EDC/HOBt) connects the piperazine derivative to the pyranone scaffold, monitored by TLC or HPLC to ensure intermediate purity .

Critical steps include rigorous exclusion of moisture and precise stoichiometric control to avoid side reactions.

Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?

Answer:

- Structural elucidation : ¹H/¹³C NMR confirms substituent positions and connectivity, with pyrimidine protons typically appearing as doublets (δ 8.3–8.6 ppm) and pyranone carbonyls at ~170 ppm in ¹³C NMR .

- Purity assessment : HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients resolves impurities. Purity thresholds >95% are standard for pharmacological studies .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 436.16 g/mol) and detects synthetic byproducts .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:

Yield optimization requires systematic parameter tuning:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions during coupling steps .

- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve pyrimidine-piperazine coupling efficiency, with yields increasing from ~40% to >70% under optimized conditions .

- Temperature control : Lower temperatures (0–5°C) suppress hydrolysis of reactive intermediates, while reflux (80–100°C) accelerates cyclization .

Design of Experiments (DoE) approaches are recommended to identify interactions between variables .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:

SAR strategies include:

- Piperazine substitution : Replacing the pyrimidin-2-yl group with pyrazine or triazine rings alters receptor binding affinity. For example, pyrazine analogs show 2-fold higher inhibition of kinase targets in preliminary assays .

- Benzyloxy group modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl para-position improves metabolic stability but may reduce solubility .

- Pyranone ring modification : Fluorination at the 3-position enhances membrane permeability, as evidenced by Caco-2 assays .

In silico docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Purity discrepancies : Re-test compounds using orthogonal methods (e.g., LC-MS vs. HPLC) to rule out impurity-driven artifacts .

- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs. For example, inconsistent Staphylococcus aureus inhibition data may reflect differences in inoculum size or growth media .

- Structural analogs : Compare activity of closely related derivatives (e.g., 4-methylpiperazine vs. 4-ethylpiperazine) to isolate the impact of specific substituents .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays to identify primary targets .

- Cellular uptake studies : Radiolabel the compound with ¹⁴C or ³H to quantify intracellular accumulation and correlate with cytotoxicity profiles .

- Metabolic profiling : Use liver microsomes and LC-MS/MS to identify major metabolites, which may reveal prodrug activation pathways or detoxification mechanisms .

Advanced: How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) over 100 ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Lys833) .

- QSAR modeling : Train models on a library of piperazine-pyranone derivatives to predict logP, pIC₅₀, and selectivity indices .

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition risks to prioritize compounds for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.